

# The Versatile Scaffold: N-ethyltetrahydro-2H-pyran-4-amine in Modern Medicinal Chemistry

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## Compound of Interest

**Compound Name:** N-ethyltetrahydro-2H-pyran-4-amine

**Cat. No.:** B1313632

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of molecular building blocks, the tetrahydropyran (THP) moiety has emerged as a "privileged scaffold," frequently incorporated into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide delves into the potential applications of a specific, yet versatile derivative, **N-ethyltetrahydro-2H-pyran-4-amine**, as a key component in the design and synthesis of next-generation therapeutics.

## Core Attributes and Medicinal Chemistry Rationale

**N-ethyltetrahydro-2H-pyran-4-amine** (CAS No. 211814-15-2) is a secondary amine featuring a saturated six-membered oxygen-containing heterocycle. Its utility in drug design stems from a combination of desirable physicochemical properties. The tetrahydropyran ring introduces a degree of conformational rigidity and can improve aqueous solubility compared to its carbocyclic analog, ethylcyclohexylamine. The secondary amine provides a crucial handle for further chemical modification, allowing for the facile introduction of various pharmacophoric elements.

From a medicinal chemistry perspective, the incorporation of the **N-ethyltetrahydro-2H-pyran-4-amine** scaffold can be rationalized by its potential to:

- Enhance Pharmacokinetic Properties: The polarity imparted by the ether oxygen in the THP ring can lead to improved solubility and a more favorable ADME profile.
- Modulate Lipophilicity: The scaffold offers a balance between lipophilic and hydrophilic character, a critical parameter in drug design.
- Serve as a Versatile Synthetic Intermediate: The reactive amine functionality allows for its integration into a wide array of molecular architectures through various chemical transformations.<sup>[1]</sup>
- Explore Novel Chemical Space: As a building block, it enables the synthesis of compounds with unique three-dimensional shapes, potentially leading to novel interactions with biological targets.

## Potential Therapeutic Applications and Structure-Activity Relationships

While specific quantitative biological data for **N-ethyltetrahydro-2H-pyran-4-amine** itself is not extensively reported in publicly available literature, the broader class of N-substituted tetrahydropyran-4-amines has shown significant promise in several therapeutic areas. Analysis of patent literature and research publications indicates its potential application in the development of:

- Kinase Inhibitors: The tetrahydropyran motif is found in numerous kinase inhibitors. The N-substituted amine can be strategically positioned to interact with key residues in the kinase active site or to serve as a linker to other binding fragments.
- Central Nervous System (CNS) Agents: The physicochemical properties of the scaffold make it attractive for designing molecules that can cross the blood-brain barrier. N-substituted tetrahydropyran-4-amines have been explored in the context of neurological disorders.<sup>[1]</sup>
- Antiviral and Antibacterial Agents: The heterocyclic nature of the pyran ring and the basicity of the amine group are features often found in antimicrobial agents.

The following table summarizes the key characteristics of **N-ethyltetrahydro-2H-pyran-4-amine**:

Property	Value
CAS Number	211814-15-2
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO
Molecular Weight	129.20 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	Not explicitly reported
Solubility	Expected to be soluble in organic solvents and aqueous acid

## Experimental Protocols

Detailed experimental protocols for the synthesis and application of **N-ethyltetrahydro-2H-pyran-4-amine** are often proprietary or embedded within broader synthetic schemes in patents and publications. However, a general approach for its synthesis and subsequent utilization can be outlined based on established chemical principles.

### Synthesis of N-ethyltetrahydro-2H-pyran-4-amine

A common method for the synthesis of **N-ethyltetrahydro-2H-pyran-4-amine** is through reductive amination of tetrahydro-4H-pyran-4-one.

Materials:

- Tetrahydro-4H-pyran-4-one
- Ethylamine
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- Solvent (e.g., dichloromethane, 1,2-dichloroethane)
- Acetic acid (catalyst)
- Saturated sodium bicarbonate solution

- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus

#### Procedure:

- To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in the chosen solvent, add ethylamine (1.1-1.5 eq).
- Add a catalytic amount of acetic acid to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours.
- Add the reducing agent portion-wise, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, and dry over anhydrous sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **N-ethyltetrahydro-2H-pyran-4-amine**.

## Incorporation into a Target Molecule via N-Alkylation

The synthesized **N-ethyltetrahydro-2H-pyran-4-amine** can be further elaborated through N-alkylation with a suitable electrophile.

#### Materials:

- **N-ethyltetrahydro-2H-pyran-4-amine**

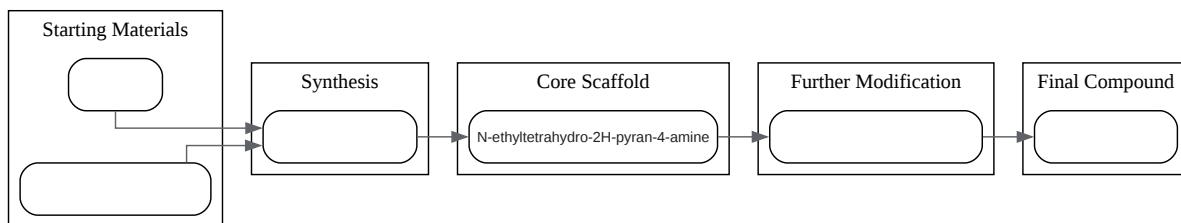
- Alkyl halide or sulfonate (e.g., R-Br, R-OTs)
- Base (e.g., potassium carbonate, triethylamine)
- Solvent (e.g., acetonitrile, dimethylformamide)
- Standard laboratory glassware and purification apparatus

Procedure:

- To a solution of **N-ethyltetrahydro-2H-pyran-4-amine** (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
- Add the alkyl halide or sulfonate (1.1 eq) to the mixture.
- Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired N-alkylated product.

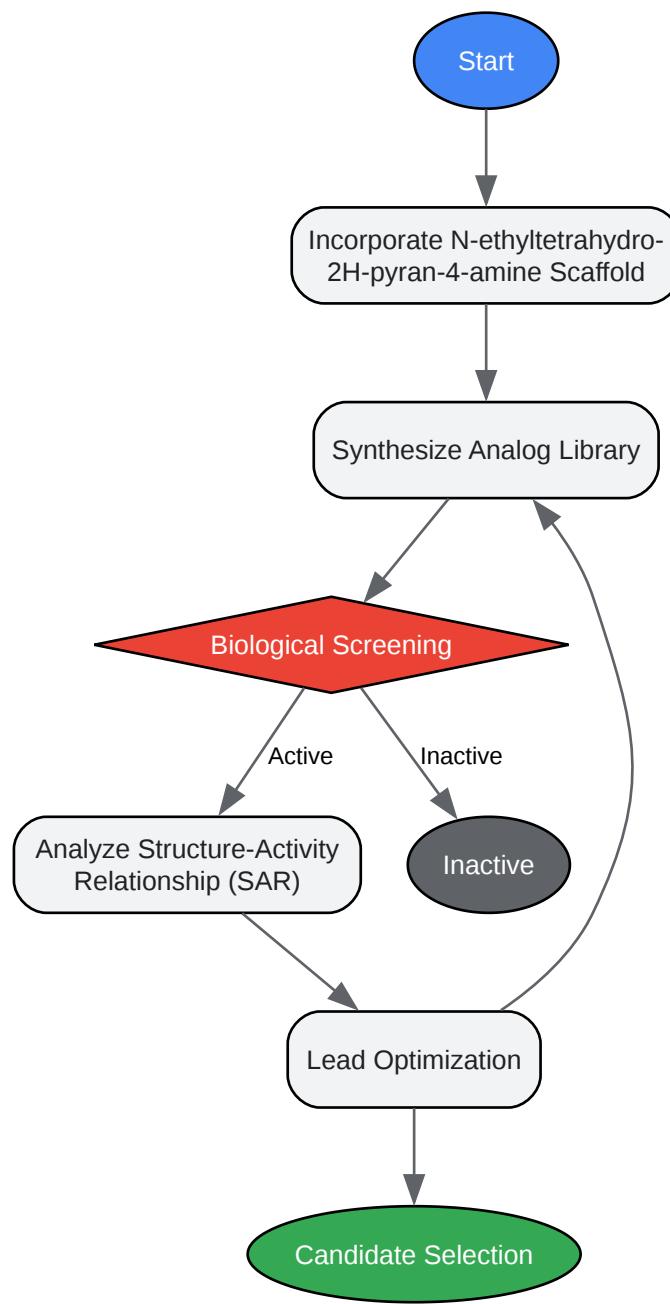
## Visualizing Workflows and Relationships

To better illustrate the logical flow of utilizing **N-ethyltetrahydro-2H-pyran-4-amine** in a drug discovery context, the following diagrams are provided.



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General synthetic workflow for incorporating the scaffold.



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Iterative cycle of drug discovery utilizing the scaffold.

## Conclusion

**N-ethyltetrahydro-2H-pyran-4-amine** represents a valuable and versatile building block for contemporary medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents across a range of disease areas. While further public data on its specific biological activities are

needed, the broader context of N-substituted tetrahydropyran-4-amines in drug discovery strongly suggests its continued and expanded use in the generation of new and improved medicines. Researchers and drug development professionals are encouraged to consider the strategic incorporation of this scaffold in their ongoing and future discovery programs.

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## References

- 1. chemimpex.com [chemimpex.com]
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